

Spectroscopic Profile of Methyl Isoxazole-5-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl isoxazole-5-carboxylate*

Cat. No.: B057465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl isoxazole-5-carboxylate** (CAS No. 15055-81-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols relevant for the characterization of such small organic molecules.

Spectroscopic Data Summary

The spectroscopic data for **methyl isoxazole-5-carboxylate** is summarized below. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ^1H NMR Spectroscopic Data of **Methyl Isoxazole-5-carboxylate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results	Data not available in search results	Methyl Protons (-OCH ₃)
Data not available in search results	Data not available in search results	Isoxazole Ring Proton (H-4)
Data not available in search results	Data not available in search results	Isoxazole Ring Proton (H-3)

Table 2: ^{13}C NMR Spectroscopic Data of **Methyl Isoxazole-5-carboxylate**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Methyl Carbon (-OCH ₃)
Data not available in search results	Isoxazole Ring Carbon (C-4)
Data not available in search results	Isoxazole Ring Carbon (C-5)
Data not available in search results	Isoxazole Ring Carbon (C-3)
Data not available in search results	Carbonyl Carbon (C=O)

Table 3: IR Spectroscopic Data of **Methyl Isoxazole-5-carboxylate**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	C=O stretch (ester)
Data not available in search results	C=N stretch (isoxazole)
Data not available in search results	C-O stretch (ester)
Data not available in search results	Ring vibrations (isoxazole)

Table 4: Mass Spectrometry Data of **Methyl Isoxazole-5-carboxylate**

m/z	Ion
128	[M+H] ⁺ [1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard operating procedures for the analysis of small organic molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of the solid **methyl isoxazole-5-carboxylate** sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[\[7\]](#)
- The solution is then transferred to a standard 5 mm NMR tube using a Pasteur pipette.
- The NMR tube is capped securely to prevent solvent evaporation.

^1H NMR Spectroscopy:

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming.
- A standard one-pulse ^1H NMR experiment is performed.
- The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Spectroscopy:

- Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.
- A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single peaks for each unique carbon atom.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, due to the low natural abundance of the ¹³C isotope.
- The FID is processed similarly to the ¹H spectrum.
- Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A background spectrum of the clean, empty ATR crystal is recorded.
- A small amount of the solid **methyl isoxazole-5-carboxylate** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

- The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

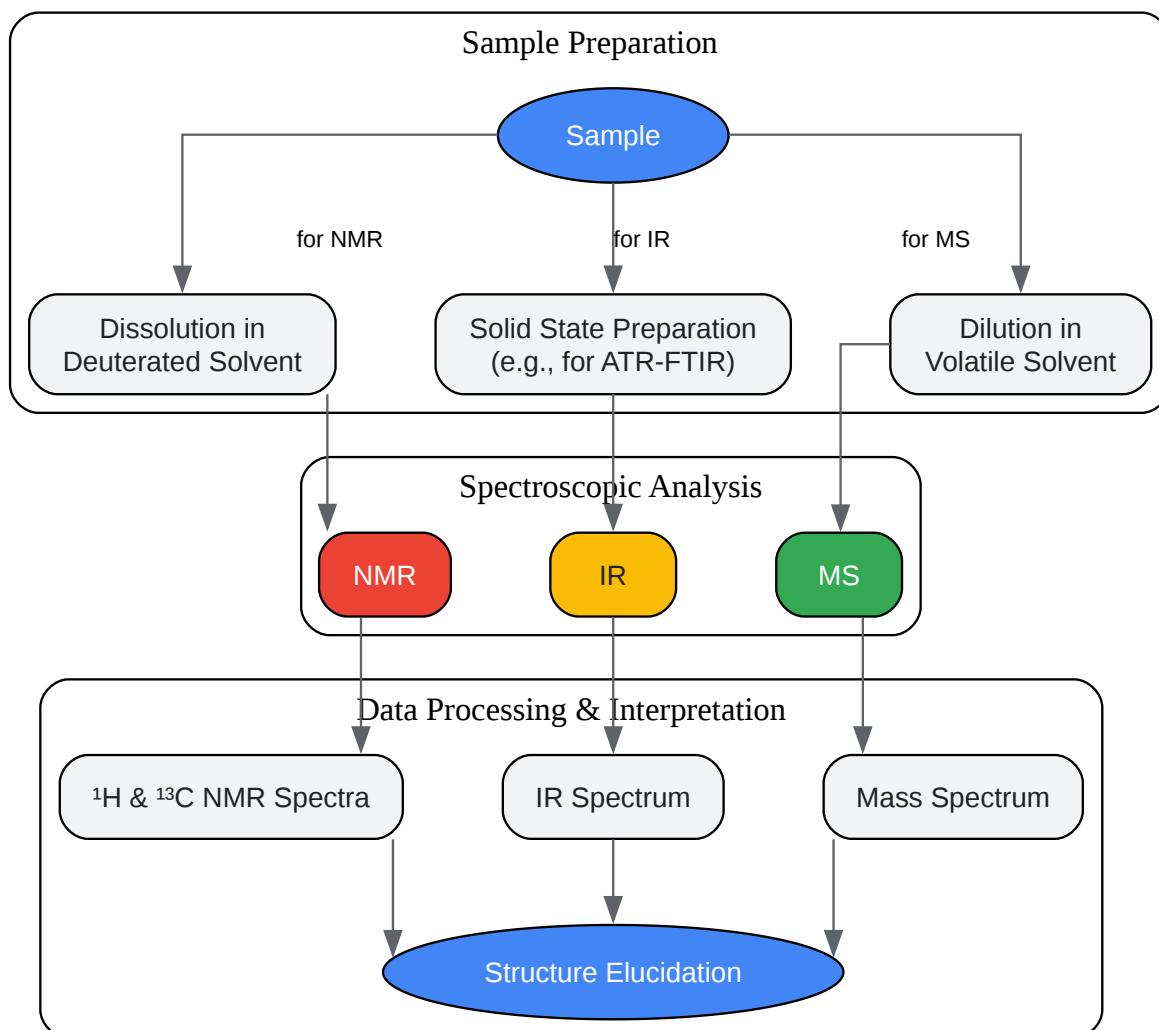
- A dilute solution of **methyl isoxazole-5-carboxylate** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.^[8]
- The solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range depending on the sensitivity of the instrument.^[8]
- The final solution is filtered through a syringe filter (e.g., 0.22 μm) to remove any particulate matter.

Data Acquisition (Electrospray Ionization - ESI):

- The prepared sample solution is introduced into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system.
- The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity for the analyte.
- Mass spectra are acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- The data is collected over a relevant mass-to-charge (m/z) range.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **methyl isoxazole-5-carboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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